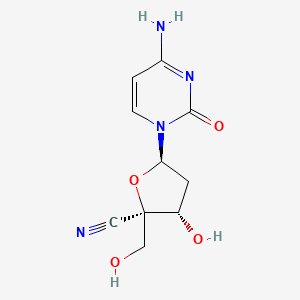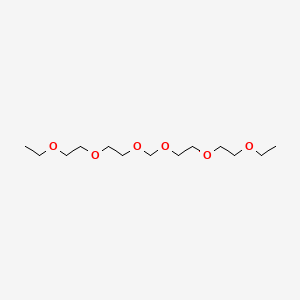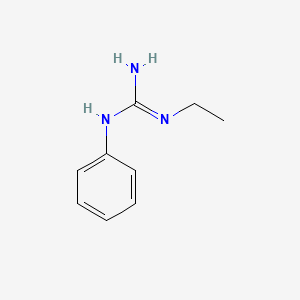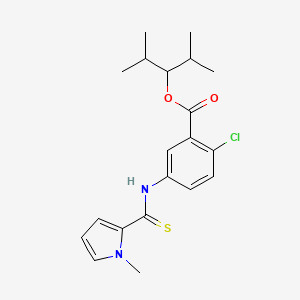
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that features a chromate ion coordinated with two azo ligands. The azo ligands are derived from 2-hydroxyphenyl and 2-naphthol, forming a stable chromate complex. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of sodium chromate with 1-((2-hydroxyphenyl)azo)-2-naphthol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired complex. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems helps in maintaining consistency and quality of the product. The industrial process also involves stringent quality control measures to ensure the purity and stability of the compound.
化学反应分析
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo ligands can undergo substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield chromium(II) complexes, while oxidation reactions may produce higher oxidation state chromium compounds .
科学研究应用
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo ligands. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with various biological molecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-)
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific azo ligands derived from 2-hydroxyphenyl and 2-naphthol, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
属性
CAS 编号 |
75268-76-7 |
|---|---|
分子式 |
C32H20CrN4NaO4 |
分子量 |
599.5 g/mol |
IUPAC 名称 |
sodium;chromium(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Cr.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
InChI 键 |
WSTZEVMRVSPKJK-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


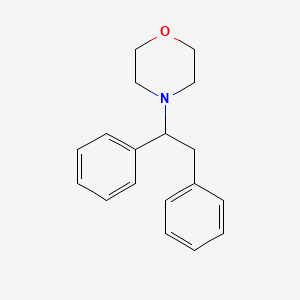
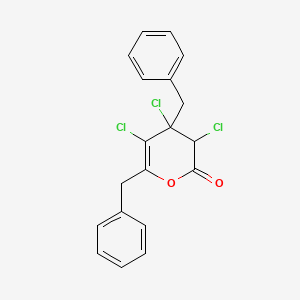

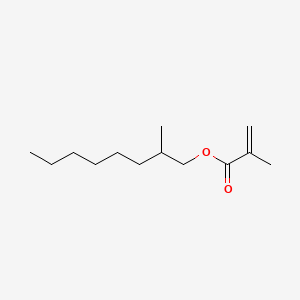
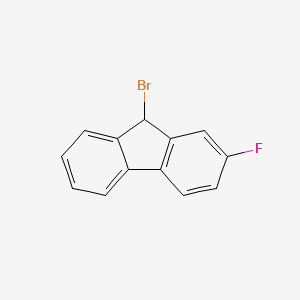
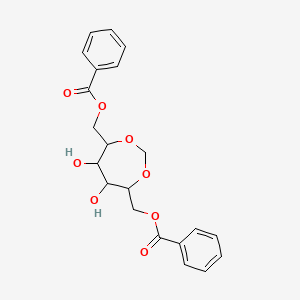
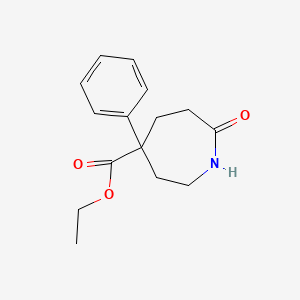

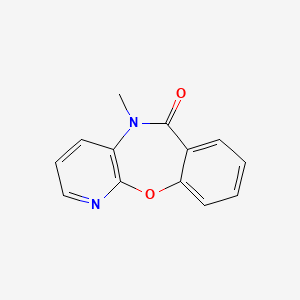
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
